Cas no 41510-23-0 (Biriperone)

Biriperone structure
Biriperone structure
Product Name:Biriperone
CAS-nummer:41510-23-0
MF:C24H26FN3O
MW:391.481149196625
CID:927038
PubChem ID:68663
Update Time:2025-04-19

Biriperone Chemische en fysische eigenschappen

Naam en identificatie

    • Biriperone
    • centbutindole
    • 41510-23-0
    • (1)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)butan-1-one
    • 1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
    • BIRIPERONE [MART.]
    • 2-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indole
    • 42021-34-1
    • 1-(4-fluoro-phenyl)-4-(3,4,6,7,12,12a-hexahydro-1H-pyrazino[1'',2'':1,6]pyrido[3,4-b]indol-2-yl)-butan-1-one
    • BDBM50133931
    • Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
    • (+/-)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2'
    • Q27261482
    • UNII-5776HBV7UD
    • NSC143691
    • EINECS 255-629-5
    • CHEBI:135615
    • Biriperone [INN]
    • DTXSID60866048
    • SCHEMBL635469
    • Biriperonum [Latin]
    • (+/-)-4'-FLUORO-4-(3,4,6,7,12,12A-HEXAHYDROPYRAZINO(1',2':1,6)PYRIDO(3,4-B)INDOL-2(1H)-YL)BUTYROPHENONE
    • NSC-143691
    • NSC 143691
    • (+-)-4'-Fluoro-4-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)butyrophenone
    • CHEMBL136711
    • Biriperonum
    • (+/-)-1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
    • YCNCIZWAGQTWBI-UHFFFAOYSA-N
    • Biriperona [Spanish]
    • 5776HBV7UD
    • (+/-)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
    • Biriperona
    • Butyrophenone, 4'-fluoro-4-(1,2,3,4,6,7,12,12a-octahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2-yl)-
    • Inchi: 1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
    • InChI-sleutel: YCNCIZWAGQTWBI-UHFFFAOYSA-N
    • LACHT: FC1C=CC(=CC=1)C(CCCN1CCN2CC3=C(C4C=CC=CC=4N3)CC2C1)=O

Berekende eigenschappen

  • Exacte massa: 391.20600
  • Monoisotopische massa: 391.20599062g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 5
  • Complexiteit: 579
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: none
  • Topologisch pooloppervlak: 39.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.1535 (estimate)
  • PSA: 39.34000
  • LogboekP: 3.88820
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